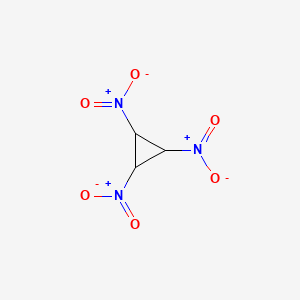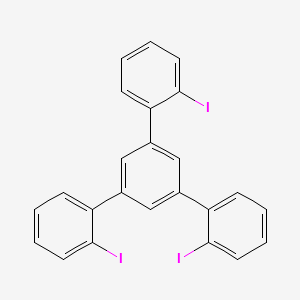
2,5-Bis(9,9-dimethyl-9H-fluoren-2-YL)-3,4-diphenylthiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis(9,9-dimethyl-9H-fluoren-2-YL)-3,4-diphenylthiophene is an organic compound that belongs to the class of thiophenes This compound is characterized by its unique structure, which includes two 9,9-dimethyl-9H-fluoren-2-yl groups and a 3,4-diphenylthiophene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(9,9-dimethyl-9H-fluoren-2-YL)-3,4-diphenylthiophene typically involves the following steps:
Formation of 9,9-dimethyl-9H-fluoren-2-yl groups: This step involves the synthesis of 9,9-dimethyl-9H-fluorene, which is then functionalized to form the 2-yl derivative.
Coupling with 3,4-diphenylthiophene: The 9,9-dimethyl-9H-fluoren-2-yl groups are then coupled with 3,4-diphenylthiophene using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in the industrial synthesis include palladium catalysts, boronic acids, and appropriate solvents.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Bis(9,9-dimethyl-9H-fluoren-2-YL)-3,4-diphenylthiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2,5-Bis(9,9-dimethyl-9H-fluoren-2-YL)-3,4-diphenylthiophene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 2,5-Bis(9,9-dimethyl-9H-fluoren-2-YL)-3,4-diphenylthiophene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes, receptors, and other biomolecules, leading to its observed effects. The exact pathways and targets depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
9,9-Dimethyl-9H-fluorene: A precursor in the synthesis of the target compound.
3,4-Diphenylthiophene: The core structure of the target compound.
Other substituted thiophenes: Compounds with similar thiophene cores but different substituents.
Uniqueness
2,5-Bis(9,9-dimethyl-9H-fluoren-2-YL)-3,4-diphenylthiophene is unique due to its combination of 9,9-dimethyl-9H-fluoren-2-yl groups and a 3,4-diphenylthiophene core. This unique structure imparts specific chemical and physical properties, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
848684-57-1 |
|---|---|
Fórmula molecular |
C46H36S |
Peso molecular |
620.8 g/mol |
Nombre IUPAC |
2,5-bis(9,9-dimethylfluoren-2-yl)-3,4-diphenylthiophene |
InChI |
InChI=1S/C46H36S/c1-45(2)37-21-13-11-19-33(37)35-25-23-31(27-39(35)45)43-41(29-15-7-5-8-16-29)42(30-17-9-6-10-18-30)44(47-43)32-24-26-36-34-20-12-14-22-38(34)46(3,4)40(36)28-32/h5-28H,1-4H3 |
Clave InChI |
RAXKYXFEKYTRFZ-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=C(C(=C(S4)C5=CC6=C(C=C5)C7=CC=CC=C7C6(C)C)C8=CC=CC=C8)C9=CC=CC=C9)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(2-Methoxyethoxy)ethoxy]ethane-1-sulfonic acid](/img/structure/B14194042.png)
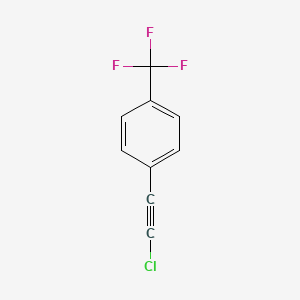

![2,2'-[1,4-Phenylenebis(oxy)]bis[N-(4-methoxyphenyl)acetamide]](/img/structure/B14194055.png)
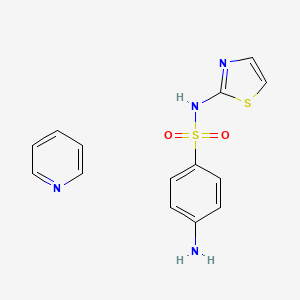
![N-{[6-(3-Acetylphenyl)pyridin-2-yl]methyl}-2-methylpropanamide](/img/structure/B14194064.png)
![4,4-Dimethyl-5-[(1H-pyrrol-2-yl)methyl]pyrrolidin-2-one](/img/structure/B14194072.png)
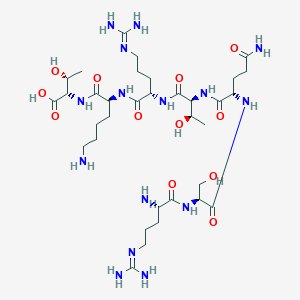
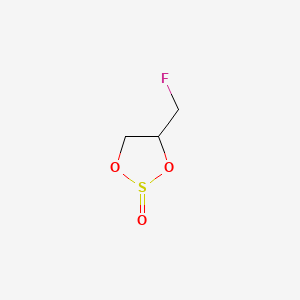
![Methyl 4-[5-(methoxymethyl)-1,2-oxazol-3-yl]benzoate](/img/structure/B14194088.png)
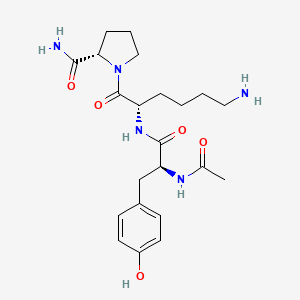
![3-(Prop-2-en-1-yl)-5-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B14194100.png)
